N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO/c20-15-10-14(19(21,22)23)11-16(12-15)24-17(25)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDUYBAUFZCYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154907 | |
| Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024136-82-0 | |
| Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024136-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group into the molecule .
Chemical Reactions Analysis
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to three analogues from diverse sources (Table 1):
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Effects
- Fluorination : The target compound’s 3-fluoro-5-CF₃ substitution contrasts with the benzodioxol group in the analogue from . Fluorinated groups enhance lipophilicity (logP ~3.5 estimated) and oxidative stability compared to the oxygen-rich benzodioxol group (logP ~2.8) .
Functional Group Variations
Physicochemical Properties
Lipophilicity :
Metabolic Stability :
- Fluorination in the target compound likely reduces cytochrome P450-mediated metabolism compared to the non-fluorinated benzodioxol analogue .
Biological Activity
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide is a synthetic compound with notable biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C19H17F4NO
- Molecular Weight : 351.3 g/mol
- CAS Number : 1024136-82-0
Structure
The compound features a cyclopentane ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique properties.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as a multi-target antidiabetic agent. In vitro assays demonstrated significant inhibitory effects on key enzymes involved in carbohydrate metabolism:
| Enzyme Target | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| α-glucosidase | 6.28 | Acarbose (2.00 µM) |
| α-amylase | 4.58 | Acarbose (1.58 µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | Ursolic Acid (1.35 µM) |
| DPPH Assay | 2.36 | Ascorbic Acid (0.85 µM) |
These results suggest that this compound exhibits promising antidiabetic activity, particularly in inhibiting PTP1B, which is crucial for insulin signaling pathways.
Molecular Docking Studies
Molecular docking studies have indicated that the compound binds effectively to the active sites of the target enzymes, suggesting a strong interaction that may underlie its biological activity. The binding affinities observed in these studies correlate with the IC50 values obtained from the enzyme inhibition assays.
Synthesis Methods
The synthesis of this compound typically involves:
- Suzuki–Miyaura Coupling Reaction : This method is widely used for forming carbon-carbon bonds and involves boron reagents and palladium catalysts.
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate and reduction with lithium aluminum hydride.
Comparative Analysis
When compared to similar compounds containing trifluoromethyl groups, such as Berotralstat and Fluazifop, this compound shows distinct advantages in terms of its specific biological targets and potential therapeutic applications.
Table: Comparison with Similar Compounds
| Compound Name | Biological Activity | Use Case |
|---|---|---|
| This compound | Multi-target antidiabetic agent | Diabetes management |
| Berotralstat | Inhibitor of bradykinin B2 receptor | Treatment of hereditary angioedema |
| Fluazifop | Herbicide | Weed control in agriculture |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide and its analogues?
The synthesis typically involves coupling cyclopentane-carboxamide precursors with fluorinated aromatic amines. For example, reductive amination (using NaBH₄ in methanol) or carbodiimide-mediated coupling (e.g., CDI in THF) are standard methods to form the carboxamide bond . Key intermediates like 3-fluoro-5-(trifluoromethyl)aniline are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Purification often employs preparative TLC or silica gel chromatography .
Q. How is structural confirmation achieved for this compound?
Structural integrity is confirmed via ¹H/¹³C NMR to assign proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, CF₃ groups at δ 120–125 ppm in ¹³C NMR) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₄F₄NO: 364.1064; observed: 364.1068) .** X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. What analytical techniques are used to assess purity?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% typically required for pharmacological studies). TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative assessment. Elemental analysis ensures stoichiometric consistency .
Q. How are solubility and stability profiles determined for this compound?
Solubility is tested in DMSO, PBS, and ethanol via nephelometry. Stability is assessed in simulated biological fluids (e.g., plasma, pH 7.4 buffer) using LC-MS over 24–72 hours to detect degradation products .
Q. What computational tools predict physicochemical properties?
Lipinski’s Rule of Five (via SwissADME) evaluates drug-likeness. LogP (octanol-water partition coefficient) is calculated using ChemDraw or Molinspiration to predict membrane permeability. pKₐ estimation (ACD/Labs) informs ionization state under physiological conditions .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with sterically hindered substituents?
Bulky substituents (e.g., trifluoromethyl groups) reduce reaction efficiency. Strategies include:
- Excess reagents : Adding 2–3 equivalents of ketones/amines to drive reactions to completion .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hrs to 30 mins) and improves yield .
- Catalytic additives : Use of DMAP or HOBt in coupling reactions minimizes side products .
Q. What in vitro assays evaluate target engagement for this compound?
- Enzyme inhibition : Microsomal prostaglandin E synthase-1 (mPGES-1) inhibition assays (IC₅₀ determination via ELISA) .
- Receptor binding : Radioligand displacement assays (e.g., GPR52 agonism studies using cAMP accumulation assays) .
- Cell viability : MTT assays in cancer cell lines to assess cytotoxicity (e.g., IC₅₀ = 2.5 µM in HepG2) .
Q. How is blood-brain barrier (BBB) penetration optimized?
- Passive diffusion : Design analogues with LogP = 2–3 and molecular weight <450 Da .
- Active transport : Introduce hydrogen-bond donors <8 and polar surface area <90 Ų .
- In vitro models : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts penetration .
Q. What strategies resolve contradictions in pharmacological data?
Discrepancies between in vitro and in vivo efficacy may arise from poor bioavailability or off-target effects. Solutions include:
- Metabolic stability screening : Liver microsome assays identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic profiling : IV/PO dosing in rodents to calculate AUC, Cₘₐₓ, and half-life .
- Proteomic off-target screens : Affinity chromatography/MS identifies unintended binding partners .
Q. How are structure-activity relationships (SARs) elucidated for this scaffold?
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or cyclopentane rings .
- 3D-QSAR modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic interactions to bioactivity .
- Crystallography : Resolve ligand-target co-crystal structures (e.g., with mPGES-1) to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
